3-Cyclopentyl-4,4-difluorobutanoic acid
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Overview
Description
3-Cyclopentyl-4,4-difluorobutanoic acid is an organic compound that features a cyclopentyl ring and two fluorine atoms attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-4,4-difluorobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Cyclopentyl Derivative: Cyclopentane is reacted with a suitable halogenating agent to introduce a halogen atom, forming cyclopentyl halide.
Introduction of Fluorine Atoms: The cyclopentyl halide is then subjected to a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Formation of Butanoic Acid Chain: The fluorinated cyclopentyl derivative is then reacted with a butanoic acid precursor under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-4,4-difluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of cyclopentyl ketone or difluorobutanoic acid derivatives.
Reduction: Formation of cyclopentyl alcohol or difluorobutanol derivatives.
Substitution: Formation of substituted cyclopentyl derivatives with various functional groups.
Scientific Research Applications
3-Cyclopentyl-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-4,4-difluorobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylacetic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluorobutanoic acid: Lacks the cyclopentyl ring, leading to different reactivity and applications.
Cyclopentylbutanoic acid: Lacks the fluorine atoms, affecting its stability and interactions.
Uniqueness
3-Cyclopentyl-4,4-difluorobutanoic acid is unique due to the combination of a cyclopentyl ring and two fluorine atoms, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H14F2O2 |
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Molecular Weight |
192.20 g/mol |
IUPAC Name |
3-cyclopentyl-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C9H14F2O2/c10-9(11)7(5-8(12)13)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,12,13) |
InChI Key |
KZDVKUWYIGSDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)C(F)F |
Origin of Product |
United States |
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